molecular formula C8H5BrClF3O B1425625 5-Chloro-2-(trifluoromethoxy)benzyl bromide CAS No. 1092461-19-2

5-Chloro-2-(trifluoromethoxy)benzyl bromide

Cat. No. B1425625
CAS RN: 1092461-19-2
M. Wt: 289.47 g/mol
InChI Key: NVZXASWBNNGRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1092461-19-2 . It has a molecular weight of 289.48 . The IUPAC name for this compound is 2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(trifluoromethoxy)benzyl bromide is 1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .

Scientific Research Applications

Biopharma Production

The compound finds application in the biopharmaceutical industry, where it can be used to modify therapeutic proteins and peptides. The benzyl group can serve as a protecting group during the synthesis of these biomolecules, which is removed once the synthesis is complete to yield the active biopharmaceutical.

Each of these applications leverages the unique chemical structure of 5-Chloro-2-(trifluoromethoxy)benzyl bromide to fulfill specific roles in scientific research and development . The compound’s versatility highlights its importance across various fields of study and industry. If you need further details or have another compound in mind, feel free to ask!

Safety and Hazards

This compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P310 (Immediately call a POISON CENTER or doctor/physician), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZXASWBNNGRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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